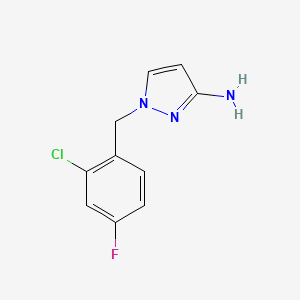

(R)-(-)-1-茚满异硫氰酸酯

描述

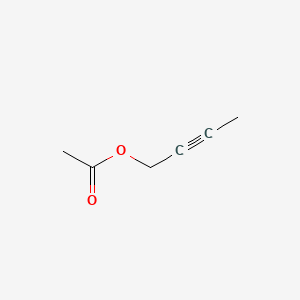

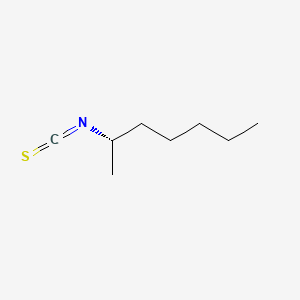

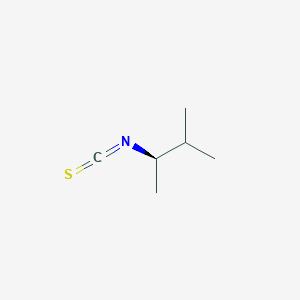

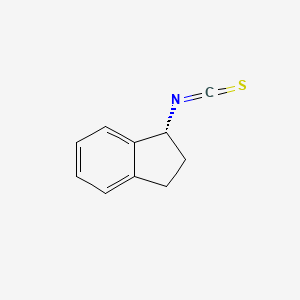

“®-(-)-1-Indanyl isothiocyanate” is a type of isothiocyanate . Isothiocyanates are organic compounds with the functional group -N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . They are widely used in organic synthesis due to their high and versatile reactivity .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . They are sulfur analogues of isocyanates and isomers of thiocyanates .

Chemical Reactions Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine (e.g., aniline) and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate .

Physical And Chemical Properties Analysis

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .

科学研究应用

异硫氰酸酯分析方法的进展

异硫氰酸酯,分子式为 R-N=C=S,因其生物学特性和存在于十字花科蔬菜中而具有重要意义。异硫氰酸酯的定性和定量分析方法的进步已被强调,反映了它们在食品科学和技术中的重要性 (张岩,2011)。

异硫氰酸酯作为 H2S 供体

已经研究了异硫氰酸酯作为硫化氢 (H2S) 供体的作用,表明它们与半胱氨酸形成加合物,从而释放 H2S。这一过程对治疗应用具有影响,特别是考虑到 H2S 的生物学意义 (林毅等,2019)。

异硫氰酸酯的抗癌活性

研究探索了异硫氰酸酯的抗癌潜力,特别是在增强 5-氟尿嘧啶等化疗药物疗效的背景下。异硫氰酸酯显示出协同相互作用,增强抗癌活性,尤其是在结肠癌细胞系中 (M. Milczarek 等,2018)。

苯乙异硫氰酸酯的化学预防活性

苯乙异硫氰酸酯,一种芳香异硫氰酸酯,因其对致癌物,特别是亚硝基化合物的化学预防活性而被广泛研究。它调节致癌物代谢,通过降低基因毒性代谢物的水平来保护 DNA 完整性 (C. Ioannides 和 N. Konsue, 2015)。

萝卜硫素和异硫氰酸酯在健康和疾病中的作用

萝卜硫素及其水解产物异硫氰酸酯的健康影响一直是研究的主题。这些化合物存在于十字花科蔬菜中,与在致癌、心血管和神经系统疾病模型中具有有益作用有关。它们在健康和疾病中的作用仍然是一个重要的研究领域 (A. Dinkova-Kostova 和 Rumen V. Kostov, 2012)。

作用机制

Target of Action

Isothiocyanates (ITCs), such as ®-(-)-1-Indanyl isothiocyanate, are known to interact with a variety of intracellular targets. These include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The central carbon atom of isothiocyanate is highly electrophilic and reacts readily with oxygen-, sulfur-, or nitrogen-centered nucleophiles .

Mode of Action

The mode of action of isothiocyanates involves their interaction with these targets, leading to various changes within the cell. For instance, they can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, and induce apoptosis . The induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They can activate the antioxidant responsive element (ARE), found in phase II detoxifying and stress-responsive genes, through the transcription factor Nrf2 . They also regulate signaling pathways involved in cell cycle and apoptosis . Moreover, they can induce the expression of multiple antioxidant proteins, such as NQO1, glutathione-S-transferase (GST), epoxide hydrolase, ferritin, glutamate cysteine ligase (GCL), glutathione peroxidase, glutathione reductase, heme oxygenase, thioredoxin and thioredoxin reductase, and UDP-glucuronosyl transferase .

Pharmacokinetics

The pharmacokinetics of isothiocyanates involve their absorption, distribution, metabolism, and excretion (ADME). After ingestion, rapid absorption of ITCs occurs in the blood and different tissues . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The result of the action of isothiocyanates at the molecular and cellular level includes the up-regulation of phase II detoxifying and stress-responsive genes, which is believed to play an important role in cancer prevention . They can also inhibit the growth of cancer cells and induce apoptosis . Furthermore, they have antimicrobial and anti-inflammatory properties .

Action Environment

The action of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Moreover, the dietary intake of isothiocyanates and the individual’s metabolic capacity can influence their bioavailability and efficacy .

安全和危害

未来方向

Recent developments in the synthesis of isothiocyanates using elemental sulfur highlight the potential for more sustainable production methods . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields .

属性

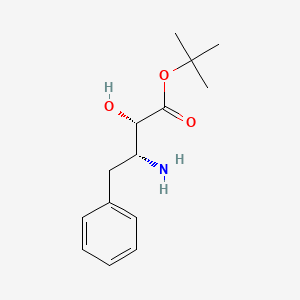

IUPAC Name |

(1R)-1-isothiocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGEOQEFFXRLO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426962 | |

| Record name | (R)-(-)-1-Indanyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

737000-97-4 | |

| Record name | (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-Indanyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。